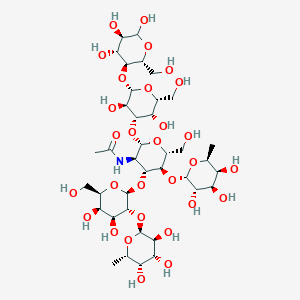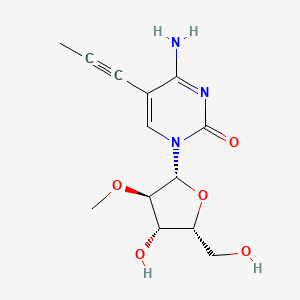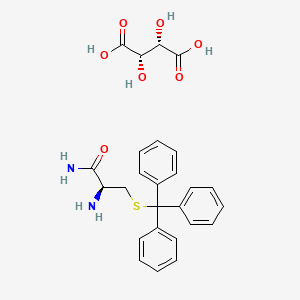
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both amino and tritylthio groups, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the tritylthio group through a nucleophilic substitution reaction. The final step often includes the coupling with (2S,3S)-2,3-dihydroxysuccinate under specific reaction conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tritylthio group, yielding a simpler amino compound.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while reduction can produce simpler amino derivatives.
Aplicaciones Científicas De Investigación
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-amino-3-(tritylthio)propanamide: Lacks the dihydroxysuccinate moiety, resulting in different reactivity and applications.
(2S,3S)-2,3-dihydroxysuccinate: Without the tritylthio group, it has distinct chemical properties and uses.
Uniqueness
The combination of the tritylthio and dihydroxysuccinate groups in (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate imparts unique reactivity and functionality, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C26H28N2O7S |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-tritylsulfanylpropanamide;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H22N2OS.C4H6O6/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;5-1(3(7)8)2(6)4(9)10/h1-15,20H,16,23H2,(H2,24,25);1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m10/s1 |
Clave InChI |
KTSXYHCGEWFUGZ-QKSQPQDESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




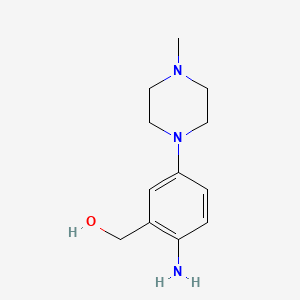



![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
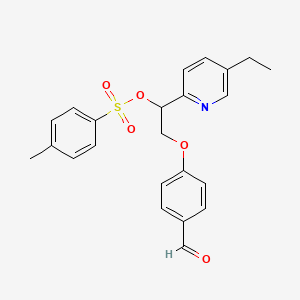



![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
